N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide
Description
This compound features a ribofuranose moiety (3,4-dihydroxy-5-hydroxymethyl oxolan-2-yl) fused to an imidazole ring substituted with a (Z)-N'-phenylmethoxycarbamimidoyl group and a formamide side chain . Synonyms include N-(Formylamidino)-N'-ribofuranosylurea, highlighting its urea-like linkage between the ribose and imidazole groups .
Properties
Molecular Formula |
C17H21N5O6 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide |
InChI |
InChI=1S/C17H21N5O6/c18-15(21-27-7-10-4-2-1-3-5-10)12-16(20-9-24)22(8-19-12)17-14(26)13(25)11(6-23)28-17/h1-5,8-9,11,13-14,17,23,25-26H,6-7H2,(H2,18,21)(H,20,24)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
CMOJGKANAUTRHD-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C(/C2=C(N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC=O)\N |
Canonical SMILES |
C1=CC=C(C=C1)CON=C(C2=C(N(C=N2)C3C(C(C(O3)CO)O)O)NC=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of the Sugar Moiety
The sugar unit, (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane, is commonly synthesized starting from D-ribose or derivatives.
Protection of hydroxyl groups is achieved using silyl ethers or acetal groups to control regioselectivity during subsequent reactions.
The stereochemistry is maintained by using enzymatic resolution or chiral pool synthesis methods.
Synthesis of the Imidazole Base with Substituents
The imidazole ring is functionalized at the 4-position with a formamide group, typically via formylation reactions using formamide derivatives or formylating agents under mild conditions.
The 5-position is modified with a (Z)-N'-phenylmethoxycarbamimidoyl group. This involves:
Preparation of the carbamimidoyl intermediate by reaction of phenylmethoxyamine derivatives with suitable carbamoyl precursors.
Introduction of the (Z)-configuration is controlled by reaction conditions such as temperature, solvent, and catalysts to favor the desired isomer.
Glycosylation Reaction
The coupling of the sugar moiety to the imidazole base is performed via glycosylation, often using activated sugar donors such as sugar halides or trichloroacetimidates.
Catalysts like Lewis acids (e.g., trimethylsilyl triflate) promote the formation of the glycosidic bond.
Reaction conditions are optimized to ensure β- or α-selectivity depending on the desired stereochemistry at the anomeric center.
Deprotection and Purification
After glycosylation, protecting groups on the sugar and base are removed using acidic or basic hydrolysis, hydrogenolysis, or fluoride ion treatment depending on the protecting groups used.
Purification is typically achieved by chromatographic techniques such as reverse-phase HPLC or preparative TLC.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Sugar protection | TBDMS-Cl, Acetal formation | Protect hydroxyl groups to control reactivity | Maintains stereochemistry |
| Carbamimidoyl intermediate | Phenylmethoxyamine + carbamoyl chloride | Formation of (Z)-N'-phenylmethoxycarbamimidoyl | Control of (Z)-isomer via temperature |
| Formylation of imidazole | Formamide or formylating agents (e.g., POCl3) | Introduction of formamide at 4-position | Mild conditions to avoid ring damage |
| Glycosylation | Sugar halide + imidazole base + Lewis acid | Formation of glycosidic bond | Stereoselective coupling |
| Deprotection | Acidic/basic hydrolysis, TBAF, or hydrogenolysis | Removal of protecting groups | Purification follows |
Research Findings and Optimization Notes
Stereochemical control is critical throughout the synthesis to ensure biological activity and correct molecular recognition.
The (Z)-configuration of the N'-phenylmethoxycarbamimidoyl substituent is favored by low-temperature reactions and use of specific solvents such as dichloromethane.
Glycosylation yields are improved by using activated sugar donors and Lewis acid catalysts under anhydrous conditions.
Protecting group strategies are chosen to be orthogonal, allowing selective deprotection without affecting sensitive functional groups.
Purification by reverse-phase HPLC provides high purity suitable for biological testing.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N’-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative using reducing agents like sodium borohydride.
Substitution: The formamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO₄ in an appropriate solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted formamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with imidazole and carbamimidoyl moieties exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antiviral Properties
The compound's structural features may also contribute to antiviral activity. Its ability to interfere with viral replication mechanisms has been highlighted in studies focusing on RNA viruses. The imidazole ring is known for its role in modulating biological activity, which could be beneficial in developing antiviral therapies .
Biochemical Applications
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit glycosyltransferases involved in glycoprotein synthesis. Such inhibition could lead to therapeutic applications in diseases where glycoprotein functions are disrupted .
Biomolecular Interactions
The ability of this compound to interact with biomolecules such as nucleic acids and proteins opens avenues for research into drug delivery systems and molecular imaging. Its hydroxymethyl and hydroxy groups enhance solubility and binding affinity to biological targets .
Pharmacological Insights
Drug Formulation Development
The compound's solubility profile suggests it could be used in formulating new drug delivery systems. Its structural characteristics allow for modifications that can enhance bioavailability and target specificity, crucial for improving therapeutic outcomes in patients .
Synergistic Effects with Other Drugs
Studies have indicated that this compound may exhibit synergistic effects when combined with existing drugs, particularly in treating resistant strains of pathogens or cancer cells. This property is essential for developing combination therapies that can overcome drug resistance .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N’-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure combining ribose, imidazole, and phenylmethoxycarbamimidoyl groups. Below is a systematic comparison with analogs:
Structural Features
Table 1: Structural Comparison
Key Observations :
- Ribose-containing imidazoles : The target compound and the histidine biosynthesis intermediate share ribose-imidazole linkages but differ in substituents. The phosphoribosyl group in the latter enhances solubility and enzyme recognition, whereas the phenylmethoxycarbamimidoyl group in the target may confer lipophilicity and receptor-binding specificity .
- Imidazole derivatives: Compound 4b and benzoimidazol-2-one lack ribose but exhibit substituted imidazole cores.
Critical Analysis of Comparison Methods
Similarity assessments often rely on structural fingerprints or functional group alignment . For the target compound:
- 2D/3D similarity metrics : Tools like UCSF Chimera could visualize overlaps with phosphoribosyl-imidazole intermediates but may miss stereochemical nuances (e.g., Z-configuration).
Biological Activity
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an imidazole ring with a carbohydrate moiety and a phenylmethoxycarbamimidoyl group. Its molecular formula is , and it has a molecular weight of 353.34 g/mol.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, research on related imidazole derivatives has shown efficacy against various viruses by inhibiting viral replication through interference with viral RNA synthesis and capping mechanisms .
Enzyme Inhibition
The compound has been reported to inhibit key enzymes involved in viral replication. Specifically, it has shown potential in disrupting the function of methyltransferases crucial for the viral RNA cap installation, which is essential for the stability and translation of viral mRNA . This inhibition can lead to reduced viral load in infected cells.
Cytotoxicity and Selectivity
Studies evaluating the cytotoxic effects of this compound have demonstrated that while it exhibits antiviral activity, it maintains a favorable selectivity index. This suggests that the compound can effectively target viral cells without significantly harming host cells .
The proposed mechanism involves:
- Binding to Viral Enzymes : The compound may bind to the active sites of viral enzymes, preventing their function.
- Interference with RNA Processing : By disrupting the methylation process of viral RNA caps, it can trigger immune responses against the virus.
- Induction of Apoptosis : Some studies suggest that this compound may induce apoptosis in infected cells through pathways activated by viral replication stress .
Case Studies
Q & A
Q. What are the implications of the (Z)-configuration in the phenylmethoxycarbamimidoyl group on biological activity?
- Synthesize E/Z isomers via photochemical or thermal methods and compare IC₅₀ values in enzyme inhibition assays. Molecular dynamics can reveal steric clashes or enhanced hydrogen bonding in the Z-form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
